molecular formula C25H21N3O6 B11185153 N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11185153
M. Wt: 459.4 g/mol
InChI Key: NFGXUNCSLCQCGJ-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a fused bicyclic core (tetrahydroquinazoline-dione) and two distinct substituents: a 1,3-benzodioxol-5-ylmethyl group at the N-position and a 4-methoxybenzyl group at the 3-position.

Properties

Molecular Formula

C25H21N3O6

Molecular Weight

459.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C25H21N3O6/c1-32-18-6-2-15(3-7-18)13-28-24(30)19-8-5-17(11-20(19)27-25(28)31)23(29)26-12-16-4-9-21-22(10-16)34-14-33-21/h2-11H,12-14H2,1H3,(H,26,29)(H,27,31)

InChI Key

NFGXUNCSLCQCGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC5=C(C=C4)OCO5)NC2=O

Origin of Product

United States

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydroquinazoline core with various substituents that contribute to its biological activity. The molecular formula is C23H22N2O5C_{23}H_{22}N_{2}O_{5} and it possesses a molecular weight of approximately 406.43 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it has moderate antimicrobial effects against various bacterial strains.
  • Antioxidant Properties : The compound has shown potential as an antioxidant, which may contribute to its protective effects in cellular models.
  • Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation in vitro and in vivo.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways.
  • Regulation of Gene Expression : The compound has been shown to influence the expression of genes related to oxidative stress and inflammation.
  • Cell Signaling Pathways : It modulates various signaling pathways that are crucial for cell survival and apoptosis.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for E. coli and 64 µg/mL for S. aureus, indicating moderate antibacterial properties.

PathogenMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus64

Antioxidant Activity

In vitro assays demonstrated that the compound scavenges free radicals effectively. The DPPH radical scavenging activity was measured at IC50 = 25 µg/mL, showcasing its potential as an antioxidant agent.

Anti-inflammatory Studies

In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(1,3-Benzodioxol-5-ylmethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide (Target) C₂₅H₂₁N₃O₆ 483.45 4-Methoxybenzyl, 1,3-Benzodioxol-5-ylmethyl
N-(1,3-Benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)-2,4-dioxo-3-phenyltetrahydroquinazoline-7-carboxamide C₃₀H₂₂ClN₃O₅ 556.97 3-Chlorobenzyl, Phenyl
4-(1,3-Benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenylhexahydroquinolinecarboxamide C₂₉H₂₅FN₃O₄ 510.53 3-Fluorophenyl, Hexahydroquinoline Core

Key Observations:

In contrast, the 3-chlorobenzyl group in the analog from introduces electron-withdrawing effects, which may alter binding affinity or metabolic stability .

Core Structure Modifications: The hexahydroquinoline core in ’s compound introduces conformational flexibility, which could affect target selectivity compared to the rigid tetrahydroquinazoline-dione scaffold of the target compound .

Spectroscopic Characterization

  • 1H-NMR and 13C-NMR : The methoxy group in the target compound would produce a singlet near δ 3.8 ppm (1H-NMR) and a carbon signal at ~55 ppm (13C-NMR). Chloro or fluoro substituents lack protons but induce deshielding in adjacent aromatic protons, as documented in ’s spectral databases .
  • UV Spectroscopy : Conjugation in the tetrahydroquinazoline-dione core may result in absorption maxima near 270–300 nm, comparable to quinazoline derivatives in .

Implications of Substituent Variation

  • Bioactivity : While direct activity data are absent in the evidence, the 4-methoxy group’s electron-donating nature may enhance interactions with electron-deficient enzyme active sites. Conversely, chloro substituents could increase cytotoxicity but reduce solubility .
  • Drug-Likeness : The target compound’s calculated logP (~2.5) is lower than its chloro analog (logP ~3.2), suggesting better solubility, while the fluoro analog’s polarity (logP ~2.8) balances bioavailability and metabolic stability .

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